3,5-Dimethylpyrazine-2-carboxylic acid
Overview
Description
3,5-Dimethylpyrazine-2-carboxylic acid is a pyrazine derivative . It is a solid substance with a molecular weight of 152.15 .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the dehydrogenation of L-threonine to form L-2-amino-acetoacetate, which is then decarboxylated to form aminoacetone . Another study mentions the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H8N2O2 .Scientific Research Applications
Pyrazine Derivatives in Food Chemistry
Pyrazines, including derivatives like 3,5-dimethylpyrazine-2-carboxylic acid, are significant in food chemistry for their flavor attributes. Liang et al. (2022) noted that these compounds, formed through the Maillard reaction in heated foods, convey odors such as "roasty," "nutty," and "earthy." They are prevalent in various foods, especially roasted coffee, and are metabolized into compounds like this compound in the human body (Liang et al., 2022).
Synthesis and Chemical Transformation
Schut, Mager, and Berends (2010) explored the conversion of pyrazine derivatives, demonstrating the chemical versatility of compounds like this compound. Their research into the transformation of pyrazine 2,5-dicarboxylic acid to various derivatives highlights the potential for synthesis and modification of pyrazine compounds in chemical research (Schut et al., 2010).
Role in Flavor Industry
Burdock and Carabin (2008) examined pyrazines like 2-ethyl-3,(5 or 6)-dimethylpyrazine in the context of their safety as food ingredients. These compounds are notable for their roasted odor and flavor, similar to this compound, and are a common component in the flavor industry (Burdock & Carabin, 2008).
Applications in Pharmaceutical and Biological Research
Studies on compounds related to this compound also extend to pharmaceutical and biological research. For instance, Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) synthesized novel nano organo solid acids with potential industrial applications, indicating the broader scope of pyrazine derivatives in various fields (Zolfigol et al., 2015).
Environmental and Ecological Studies
Li, Liu, and Chen (2019) investigated the ecological and environmental implications of pyrazine derivatives, including their impact on species like Solenopsis invicta. Their study on the alarm responses of these ants to pyrazine isomers underscores the ecological relevance of these compounds (Li et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazines, the class of compounds to which it belongs, are known to interact with various receptors and enzymes in the body .
Mode of Action
Pyrazines, in general, are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazines are known to be involved in various metabolic pathways, including those related to flavor and aroma in foods .
Pharmacokinetics
A study on a related compound, 2,3,5-trimethylpyrazine, found that its metabolites were excreted in urine .
Result of Action
Pyrazines are known to contribute to the flavor and aroma of various foods, suggesting they may have sensory effects .
Action Environment
The action, efficacy, and stability of 3,5-Dimethylpyrazine-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and other conditions can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
3,5-Dimethylpyrazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with various enzymes and proteins, influencing their activity and function. One notable interaction is with aminoacetone oxidase, an enzyme involved in the oxidative deamination of aminoacetone. This interaction leads to the formation of this compound as a metabolic byproduct. Additionally, this compound can act as a substrate for cytochrome P450 enzymes, which catalyze its hydroxylation and subsequent conversion to other metabolites .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of cytochrome P450 enzymes, leading to changes in the expression of genes involved in detoxification and metabolic processes. Furthermore, this compound has been shown to affect membrane fluidity in vascular smooth muscle cells, potentially impacting cellular signaling and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with aminoacetone oxidase results in the formation of a stable enzyme-substrate complex, leading to the production of this compound. Additionally, this compound can undergo hydroxylation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites that may further interact with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At low doses, this compound has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the accumulation of metabolites and the disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It is formed as a byproduct of the oxidative deamination of aminoacetone by aminoacetone oxidase. Additionally, this compound can be further metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, specific transporters and binding proteins may facilitate its movement within cells. The distribution of this compound can affect its localization and accumulation, influencing its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it may exert its effects on enzyme activity and metabolic processes. Post-translational modifications and targeting signals can also influence the localization of this compound within cells .
Properties
IUPAC Name |
3,5-dimethylpyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-8-6(7(10)11)5(2)9-4/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTHZBYYZUTCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700239 | |
Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946493-27-2 | |
Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to the flavor compound 2,3,5-trimethylpyrazine after we consume it in coffee?
A1: Research suggests that when you drink coffee containing 2,3,5-trimethylpyrazine, your body metabolizes it into several compounds. One of the major metabolites detected in urine after coffee consumption is 3,5-dimethylpyrazine-2-carboxylic acid. [] This means your body chemically modifies the original flavor compound, likely affecting how it's processed and eventually eliminated.
Q2: How did the researchers identify and measure this compound in urine?
A2: The researchers used a combination of techniques to identify and quantify the metabolites of 2,3,5-trimethylpyrazine. They first synthesized putative metabolites, including this compound, and characterized them using nuclear magnetic resonance and mass spectroscopy. These synthesized compounds served as standards for comparison. Then, they analyzed urine samples from coffee drinkers using a technique called stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS). This highly sensitive method allowed them to specifically detect and measure the levels of this compound in the urine samples. []
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